
2-Methylpropyl-d9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl-d9-amine is a stable isotope-labeled compound with the molecular formula C4H2D9N and a molecular weight of 82.19 . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylpropyl-d9-amine typically involves the alkylation of ammonia or amines with deuterated alkyl halides. One common method is the nucleophilic substitution of haloalkanes with ammonia or primary amines . This reaction can be carried out under mild conditions, often at room temperature, and can yield primary, secondary, or tertiary amines depending on the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterated reagents, such as deuterated alkyl halides, is crucial for the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to ensure high yields and purity of the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine to a corresponding nitroso or nitro compound.
Reduction: Reduction reactions can convert nitroso or nitro compounds back to amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can regenerate the original amine.
Aplicaciones Científicas De Investigación
2-Methylpropyl-d9-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of heavier deuterium atoms .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with a similar structure but without deuterium atoms.
Ethylamine (C2H5NH2): Another primary amine with a slightly larger alkyl group.
Isopropylamine (C3H7NH2): A primary amine with a branched alkyl group.
Uniqueness
2-Methylpropyl-d9-amine is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in scientific research for studying isotope effects and tracing metabolic pathways .
Propiedades
Fórmula molecular |
C4H11N |
|---|---|
Peso molecular |
82.19 g/mol |
Nombre IUPAC |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
Clave InChI |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N |
SMILES canónico |
CC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
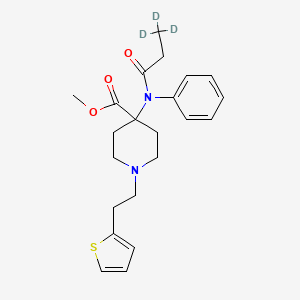

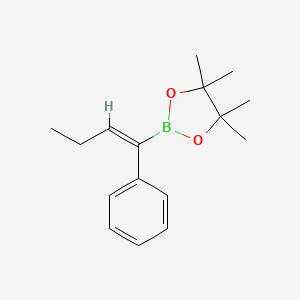
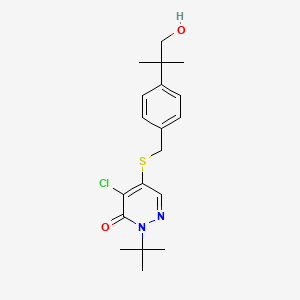


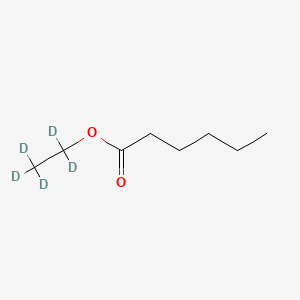
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

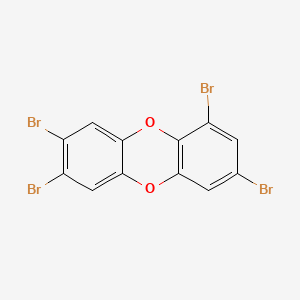
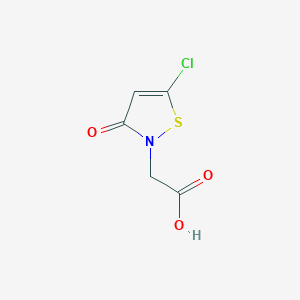
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
